molecular formula C9H10 B6154715 5-ethynylbicyclo[2.2.1]hept-2-ene CAS No. 77891-01-1

5-ethynylbicyclo[2.2.1]hept-2-ene

Cat. No.: B6154715
CAS No.: 77891-01-1
M. Wt: 118.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C9H10. It is a derivative of norbornene, featuring an ethynyl group at the 5-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynylbicyclo[2.2.1]hept-2-ene typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted norbornene derivatives.

Scientific Research Applications

5-Ethynylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-ethynylbicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical species. The ethynyl group acts as a reactive site, allowing the compound to participate in cycloaddition reactions, nucleophilic additions, and other transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-Vinylbicyclo[2.2.1]hept-2-ene: Similar structure but with a vinyl group instead of an ethynyl group.

    5-Phenylbicyclo[2.2.1]hept-2-ene: Contains a phenyl group at the 5-position.

    Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents at the 5-position.

Uniqueness

5-Ethynylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in synthetic chemistry and various applications.

Properties

CAS No.

77891-01-1

Molecular Formula

C9H10

Molecular Weight

118.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.